

# Fenozolone: A Technical Overview of its Pharmacokinetics and Metabolism

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## Compound of Interest

Compound Name: Fenozolone

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## Abstract

**Fenozolone** (formerly marketed as Ordinator) is a psychostimulant of the oxazolidinone class, developed in the 1960s.[1][2] While it is structurally related to pemoline, comprehensive pharmacokinetic and metabolic data for **fenozolone** are scarce in publicly available literature, largely due to its discontinuation.[2] This technical guide synthesizes the available information on the pharmacokinetics and metabolism of **fenozolone**, with a focus on its metabolic pathways and the analytical methods used for its detection in biological matrices. The primary metabolic transformation identified is hydrolysis to 5-phenyl-2,4-oxazolidinedione, a metabolite also common to pemoline.[3][4] Additionally, conjugation with glucuronic acid has been proposed as another metabolic route.[1] This document provides detailed experimental protocols for the extraction and analysis of **fenozolone** from urine samples using gas chromatography-mass spectrometry (GC-MS). Due to the limited quantitative data, this guide also highlights the gaps in our understanding of the absorption, distribution, and complete excretion profile of **fenozolone**.

## Physicochemical Properties of Fenozolone

A foundational understanding of a compound's physicochemical properties is essential for interpreting its pharmacokinetic behavior. The key properties of **fenozolone** are summarized in the table below.

Property	Value	Source
IUPAC Name	2-ethylimino-5-phenyl-1,3-oxazolidin-4-one	[4][5]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[4][6]
Molecular Weight	204.22 g/mol	[4][6]
CAS Number	15302-16-6	[4]
Synonyms	Ordinator, LD 3394	[4][5]
pKa (basic)	4.22	[6]
Solubility	Soluble in DMSO	[4]

## Pharmacokinetics: A Knowledge Gap

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of **fenozolone** in humans have not been widely published. The drug was removed from the market in France in 1997, which likely curtailed further research into its pharmacokinetic profile. [2] Therefore, key parameters such as oral bioavailability, plasma protein binding, volume of distribution, and clearance rates remain largely uncharacterized in the scientific literature.

## Metabolism of Fenzolone

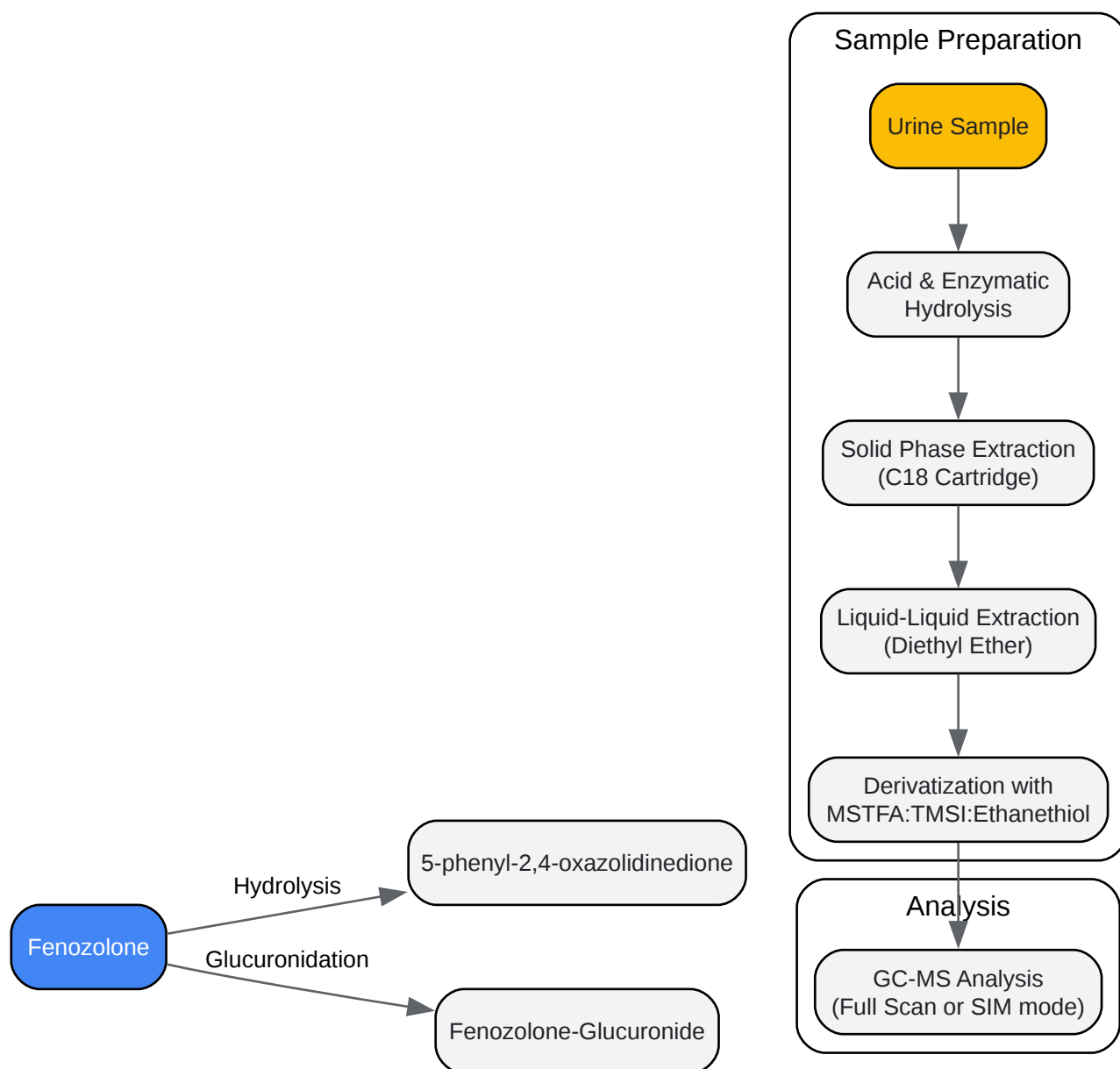
The metabolism of **fenozolone** is understood to proceed via two primary pathways: hydrolysis and glucuronidation.

### Hydrolysis

The most well-documented metabolic transformation of **fenozolone** is its hydrolysis to 5-phenyl-2,4-oxazolidinedione.[3][4] This reaction can be induced under acidic conditions and serves as a basis for the analytical detection of **fenozolone** and related compounds like pemoline in urine.[3] The instability of **fenozolone** in acidic environments contrasts with its stability in alkaline solutions.[4]

### Glucuronidation

There is evidence to suggest that **fenozolone** can also be conjugated with glucuronic acid.[1] This is a common phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their renal excretion.



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